molecular formula C12H18ClN3O B1372362 N-o-tolylpiperazine-1-carboxamide hydrochloride CAS No. 1215359-90-2

N-o-tolylpiperazine-1-carboxamide hydrochloride

Cat. No.: B1372362
CAS No.: 1215359-90-2
M. Wt: 255.74 g/mol
InChI Key: TZCPRBYIKMYJPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-o-tolylpiperazine-1-carboxamide hydrochloride typically involves the reaction of N-o-tolylpiperazine with a carboxamide derivative under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the intermediate product is purified and then transformed into a hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-o-tolylpiperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-tolylpiperazine-1-carboxamide oxide, while reduction may produce N-o-tolylpiperazine-1-carboxamide .

Scientific Research Applications

N-o-tolylpiperazine-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-o-tolylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-methylphenyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c1-10-4-2-3-5-11(10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPRBYIKMYJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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